beta-NF-JQ1

CAS No.:

Cat. No.: VC20254618

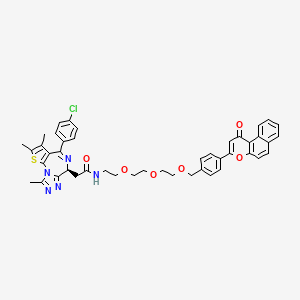

Molecular Formula: C45H42ClN5O6S

Molecular Weight: 816.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C45H42ClN5O6S |

|---|---|

| Molecular Weight | 816.4 g/mol |

| IUPAC Name | 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[2-[2-[[4-(1-oxobenzo[f]chromen-3-yl)phenyl]methoxy]ethoxy]ethoxy]ethyl]acetamide |

| Standard InChI | InChI=1S/C45H42ClN5O6S/c1-27-28(2)58-45-41(27)43(33-12-15-34(46)16-13-33)48-36(44-50-49-29(3)51(44)45)24-40(53)47-18-19-54-20-21-55-22-23-56-26-30-8-10-32(11-9-30)39-25-37(52)42-35-7-5-4-6-31(35)14-17-38(42)57-39/h4-17,25,36H,18-24,26H2,1-3H3,(H,47,53)/t36-/m0/s1 |

| Standard InChI Key | OZFKLXDOAZGVSV-BHVANESWSA-N |

| Isomeric SMILES | CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC4=CC=C(C=C4)C5=CC(=O)C6=C(O5)C=CC7=CC=CC=C76)C8=CC=C(C=C8)Cl)C |

| Canonical SMILES | CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC4=CC=C(C=C4)C5=CC(=O)C6=C(O5)C=CC7=CC=CC=C76)C8=CC=C(C=C8)Cl)C |

Introduction

Chemical and Structural Properties of Beta-NF-JQ1

Beta-NF-JQ1 (CAS No. 2380000-55-3) is a synthetic small molecule with the molecular formula C₄₅H₄₂ClN₅O₆S and a molecular weight of 816.36 g/mol . Its structure integrates a β-naphthoflavone-derived AhR ligand linked to the BET-targeting JQ1 pharmacophore through a polyethylene glycol (PEG)-based spacer . The SMILES notation for beta-NF-JQ1 is:

C[C@H](C(=O)NCCCOCCOCCOCCc1ccc(cc1)C2=C(C3=CC=CC=C3C4=C2C=CO4)O)NC(=O)C5=NN=C(N5C6=C(SC7=C6C(=NC8=C7C(=C(C=C8)Cl)C)C(C)(C)C)C)C .

Table 1: Key Chemical Properties of Beta-NF-JQ1

| Property | Value |

|---|---|

| CAS Number | 2380000-55-3 |

| Molecular Formula | C₄₅H₄₂ClN₅O₆S |

| Molecular Weight | 816.36 g/mol |

| Purity | ≥95% |

| Storage Conditions | -20°C (powder), -80°C (solvent) |

| Solubility | Soluble in DMSO, ethanol |

The compound’s stability in solvent is limited, requiring preparation of stock solutions immediately before use .

Mechanism of Action: Bridging AhR and BET Proteins

Beta-NF-JQ1 operates through a PROTAC-mediated mechanism, exploiting the ubiquitin-proteasome system (UPS) to degrade target proteins . The β-NF moiety binds AhR, an E3 ubiquitin ligase, while the JQ1 component recruits BRD-containing proteins such as BRD2, BRD3, and BRD4 . This dual binding induces proximity between AhR and BET proteins, leading to polyubiquitination and proteasomal degradation of the latter .

AhR Recruitment and Ubiquitination

AhR, traditionally associated with xenobiotic metabolism, is repurposed here as an E3 ligase. Beta-NF-JQ1 stabilizes AhR in its active conformation, enabling it to transfer ubiquitin molecules to lysine residues on BET proteins . Chromatin immunoprecipitation (ChIP) studies confirm that beta-NF-JQ1 enhances AhR occupancy at BRD4 promoter regions, facilitating transcriptional repression of oncogenes like MYC .

BET Protein Degradation and Downstream Effects

BET proteins regulate transcription by binding acetylated histones and recruiting transcriptional machinery . Degradation of BRD4 by beta-NF-JQ1 disrupts this process, suppressing oncogenic pathways such as NF-κB and c-Myc . In colorectal cancer (CRC) models, beta-NF-JQ1 synergizes with NF-κB inhibitors to induce G2/M cell cycle arrest and apoptosis, overcoming resistance seen with JQ1 monotherapy .

Preclinical Research Findings

In Vitro Anticancer Activity

Beta-NF-JQ1 demonstrates nanomolar potency in cancer cell lines, with IC₅₀ values ranging from 30–100 nM in BET-dependent malignancies . In BET inhibitor-resistant CRC cells, beta-NF-JQ1 reduces BRD4 protein levels by >80% within 24 hours, concomitant with downregulation of c-Myc and FOXM1 . This degradation correlates with:

-

Suppression of angiogenesis: Reduced expression of vascular endothelial growth factor (VEGF) and connective tissue growth factor (CTGF) .

-

Cell cycle arrest: Upregulation of GADD45 proteins and inhibition of G2/M checkpoint regulators .

-

ROS modulation: Enhanced expression of antioxidant genes (e.g., HO-1, NQO1) via Nrf2 activation, mitigating oxidative stress .

Table 2: Key In Vitro Effects of Beta-NF-JQ1

In Vivo Efficacy

In xenograft models of CRC and leukemia, beta-NF-JQ1 (10 mg/kg, daily) reduces tumor volume by 60–70% over 21 days . Pharmacodynamic analyses reveal:

-

Antiangiogenic effects: Reduced microvessel density (CD31+ staining) and VEGF-A levels .

-

Tolerability: No significant weight loss or hematological toxicity at therapeutic doses .

Therapeutic Applications and Future Directions

Oncology

Beta-NF-JQ1’s ability to degrade BET proteins positions it as a candidate for cancers driven by transcriptional addiction, such as:

-

Multiple myeloma: BRD4 sustains MYC expression in 40% of cases .

-

Colorectal cancer: Synergy with NF-κB inhibitors enhances efficacy in PDX models .

-

Inflammatory malignancies: Dual suppression of BET and NF-κB pathways mitigates cytokine-driven proliferation .

Overcoming Drug Resistance

Resistance to JQ1 often arises from compensatory NF-κB activation . Beta-NF-JQ1 circumvents this by degrading BET proteins independently of their transcriptional activity, offering a salvage strategy for refractory cases .

Challenges and Limitations

-

Pharmacokinetics: The PEG spacer may limit blood-brain barrier penetration, restricting use in CNS malignancies .

-

AhR Toxicity: Chronic AhR activation could promote immunosuppression or carcinogenesis in non-target tissues .

-

Biomarker Development: Patient stratification based on BRD4 expression levels is critical to avoid off-target effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume